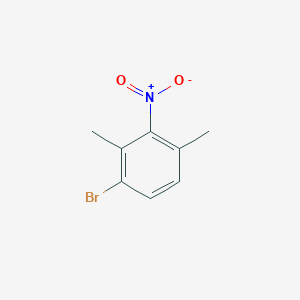
Methyl 3-amino-5-nitrobenzoate
Vue d'ensemble
Description
“Methyl 3-amino-5-nitrobenzoate” is likely a derivative of benzoic acid, similar to Methyl 3-nitrobenzoate . It probably contains a methyl ester group (-COOCH3), an amino group (-NH2), and a nitro group (-NO2) attached to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves nitration and amination reactions . For example, Methyl 3-nitrobenzoate can be synthesized by nitrating Methyl benzoate . The nitration reaction is an example of electrophilic substitution .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-nitrobenzoate” would likely be similar to that of Methyl 3-nitrobenzoate and Methyl 4-amino-3-nitrobenzoate , with the positions of the amino and nitro groups differing.Chemical Reactions Analysis
Nitro compounds like Methyl 3-nitrobenzoate can undergo various reactions, including reduction to amines and reactions with nucleophiles . The specific reactions that “Methyl 3-amino-5-nitrobenzoate” might undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-amino-5-nitrobenzoate” would likely be similar to those of related compounds like Methyl 3-nitrobenzoate . For example, it would likely have a similar molecular weight and may be insoluble in water but soluble in organic solvents .Applications De Recherche Scientifique
Application 1: Synthesis of 5-methyl-2-nitrobenzoic acid
- Summary of the Application: 5-Methyl-2-nitrobenzoic acid is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one, which is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
- Methods of Application or Experimental Procedures: A new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O has been developed for the synthesis of 5-methyl-2-nitrobenzoic acid . The key process is the nitration of methyl 3-methylbenzoate .
- Results or Outcomes: This procedure utilized a high selectivity of substrates and a green nitrating process, making control of the reaction rate much easier .
Application 2: Synthesis of Methyl Benzoates
- Summary of the Application: Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . These compounds have low toxicity and are mainly used in scents and as solvents .
- Methods of Application or Experimental Procedures: In this study, the solid acids of zirconium metal solids fixed with various substances were studied . Zirconium metal catalysts with fixed Ti had the best activity .
- Results or Outcomes: The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .
Application 3: Synthesis of Methyl Indole-4-carboxylate
- Summary of the Application: Methyl 2-methyl-3-nitrobenzoate may be used in the synthesis of methyl indole-4-carboxylate . Indole derivatives are important in medicinal chemistry and are found in many natural products.
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source, but it typically involves reaction with aromatic aldehydes in the presence of DBU in DMSO .
- Results or Outcomes: The outcome is the production of methyl indole-4-carboxylate, a compound of interest in medicinal chemistry .
Application 4: Preparation of Iodoarene
- Summary of the Application: Methyl 3-nitrobenzoate was used in the preparation of iodoarene . Iodoarenes are used as building blocks in organic synthesis.
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source, but it typically involves halogenation of the aromatic ring .
- Results or Outcomes: The outcome is the production of iodoarene, a useful compound in organic synthesis .
Application 5: Preparation of Nitrobenzene
- Summary of the Application: Methyl 3-nitrobenzoate was used in the preparation of nitrobenzene . Nitrobenzene is a useful intermediate in the synthesis of many other organic compounds.
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source, but it typically involves nitration of benzene .
- Results or Outcomes: The outcome is the production of nitrobenzene, a useful compound in organic synthesis .
Application 6: Synthesis of Substituted Nitrostyrene
- Summary of the Application: Methyl 2-methyl-3-nitrobenzoate may be used in the synthesis of substituted nitrostyrene . Nitrostyrenes are important intermediates in the synthesis of various organic compounds.
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source, but it typically involves reaction with aromatic aldehydes in the presence of DBU in DMSO .
- Results or Outcomes: The outcome is the production of substituted nitrostyrene, a compound of interest in organic synthesis .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-amino-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVBRLJDOZZHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373407 | |
| Record name | methyl 3-amino-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-nitrobenzoate | |
CAS RN |
23218-93-1 | |
| Record name | methyl 3-amino-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23218-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)
![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)

![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)

![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)
![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)


![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)


